molecular formula C13H12N2O2 B13025000 Ethyl 4-(pyrimidin-2-yl)benzoate

Ethyl 4-(pyrimidin-2-yl)benzoate

Cat. No.: B13025000
M. Wt: 228.25 g/mol
InChI Key: ZYAYIXIILWJKSN-UHFFFAOYSA-N
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Description

Ethyl 4-(pyrimidin-2-yl)benzoate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyrimidin-2-yl)benzoate typically involves the condensation of 4-(pyrimidin-2-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

[ \text{4-(pyrimidin-2-yl)benzoic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 4-(pyrimidin-2-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 4-pyrimidin-2-ylbenzoate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-6-4-10(5-7-11)12-14-8-3-9-15-12/h3-9H,2H2,1H3

InChI Key

ZYAYIXIILWJKSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC=CC=N2

Origin of Product

United States

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